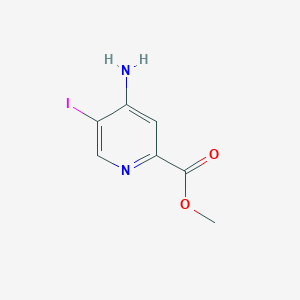

Methyl 4-amino-5-iodo-pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

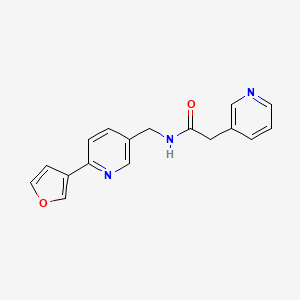

“Methyl 4-amino-5-iodo-pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2089150-47-8 . It has a molecular weight of 278.05 and its IUPAC name is methyl 4-amino-5-iodopicolinate . The compound is typically in the form of a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-5-iodo-pyridine-2-carboxylate” can be represented by the linear formula: C7H7IN2O2 . The InChI code for this compound is 1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

“Methyl 4-amino-5-iodo-pyridine-2-carboxylate” is a yellow to brown solid . It has a molecular weight of 278.05 .Applications De Recherche Scientifique

1. Synthesis Techniques and Applications

Molecular Iodine-Mediated Synthesis : A process has been developed for constructing various pyridines using molecular iodine as a catalyst, leveraging the catabolism and reconstruction behaviors of amino acids. This technique is significant in synthesizing 2,6-disubstituted, 2,4,6-trisubstituted, and 3,5-disubstituted pyridines (Xiang, Wang, Cheng, & Wu, 2016).

Synthesis of Disubstituted Pyrrolidines and Piperidines : A synthesis method for 2,3-disubstituted pyrrolidines and piperidines has been described, utilizing a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method is instrumental in introducing iodine at the 3-position and various substituents at C-2, enhancing the utility in synthesizing biologically active compounds (Boto, Hernández, de Leon, & Suárez, 2001).

2. Pharmaceutical and Biological Applications

Antihypertensive Activity : A study focusing on the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives, which were found to be potent antihypertensive agents in animal models. This highlights the potential use of similar compounds in developing new treatments for hypertension (Finch, Campbell, Gemenden, & Povalski, 1978).

Antimicrobial Activity : Research on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] indicates significant antimicrobial activity against various bacteria and yeasts. This suggests potential applications of pyridine derivatives in treating microbial infections (Abu-Youssef et al., 2010).

3. Chemical and Industrial Applications

- Corrosion Inhibition : Schiff’s bases derived from pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the use of pyridine derivatives in industrial applications to protect metals from corrosion (Ansari, Quraishi, & Singh, 2014).

Orientations Futures

While specific future directions for “Methyl 4-amino-5-iodo-pyridine-2-carboxylate” are not mentioned in the sources I found, it is noted that pyridine derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of pyridine derivatives will be discovered in the future .

Mécanisme D'action

Mode of Action

The mode of action of Methyl 4-amino-5-iodo-pyridine-2-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s possible that it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation

Biochemical Pathways

It’s possible that it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Result of Action

The molecular and cellular effects of Methyl 4-amino-5-iodo-pyridine-2-carboxylate’s action are currently unknown

Propriétés

IUPAC Name |

methyl 4-amino-5-iodopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFLXWXQOIXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-iodo-pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)

![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)